Technical Guide: (2R,3R)-3-(benzyloxy)butan-2-ol (CAS No. 124338-52-9)
Technical Guide: (2R,3R)-3-(benzyloxy)butan-2-ol (CAS No. 124338-52-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2R,3R)-3-(benzyloxy)butan-2-ol, a chiral alcohol of interest in synthetic organic chemistry. This document details its chemical identity, proposed synthesis, and available spectral data. Currently, there is limited publicly available information regarding the specific biological activity or involvement in signaling pathways of this compound.
Chemical Identity and Properties
CAS Number: 124338-52-9[1]
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | (2R,3R)-3-(benzyloxy)butan-2-ol |
| Synonyms | (2R,3R)-3-(phenylmethoxy)-2-butanol |
Proposed Experimental Synthesis
A specific, detailed experimental protocol for the synthesis of (2R,3R)-3-(benzyloxy)butan-2-ol is not explicitly available in the reviewed literature. However, a plausible two-step synthetic route can be proposed based on established chemical transformations. This proposed workflow starts with the asymmetric dihydroxylation of trans-2-butene to yield (2R,3R)-butane-2,3-diol, followed by a regioselective monobenzylation.
Workflow of the Proposed Synthesis
Caption: Proposed two-step synthesis of (2R,3R)-3-(benzyloxy)butan-2-ol.
Detailed Methodologies
Step 1: Sharpless Asymmetric Dihydroxylation of trans-2-Butene
This initial step aims to produce the chiral diol precursor, (2R,3R)-butane-2,3-diol, with high enantioselectivity. The Sharpless asymmetric dihydroxylation is a well-established and reliable method for this transformation.[2][3][4][5]
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Reaction: trans-2-Butene is reacted with a catalytic amount of osmium tetroxide in the presence of a chiral ligand. To obtain the (2R,3R) diol, the commercially available AD-mix-β, which contains the ligand (DHQD)₂PHAL, should be used.[2][3]
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Reagents:
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trans-2-Butene
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AD-mix-β (containing K₃Fe(CN)₆, K₂CO₃, and (DHQD)₂PHAL)
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Osmium tetroxide (catalytic amount)
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tert-Butanol/water (1:1) as solvent
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Methanesulfonamide (optional, to improve reaction rate)
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-
Procedure:
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A mixture of tert-butanol and water (1:1) is cooled to 0 °C.
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AD-mix-β is added to the solvent and stirred until both layers are clear.
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Methanesulfonamide is added, and the mixture is stirred for a few minutes.
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trans-2-Butene is then introduced to the reaction mixture.
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The reaction is stirred at 0 °C and monitored by TLC or GC for the disappearance of the starting material.
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Upon completion, the reaction is quenched with sodium sulfite.
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The product, (2R,3R)-butane-2,3-diol, is then extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.
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Step 2: Regioselective Monobenzylation of (2R,3R)-Butane-2,3-diol
The second step involves the selective protection of one of the two hydroxyl groups of the diol with a benzyl group. Achieving monobenzylation over dibenzylation can be controlled by using one equivalent of the benzylating agent.
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Reaction: The diol is treated with a strong base to deprotonate one of the hydroxyl groups, followed by the addition of benzyl bromide.
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Reagents:
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(2R,3R)-Butane-2,3-diol
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Sodium hydride (NaH) or a similar strong base
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Benzyl bromide (BnBr)
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Anhydrous tetrahydrofuran (THF) as solvent
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-
Procedure:
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(2R,3R)-Butane-2,3-diol is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
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The solution is cooled to 0 °C, and one equivalent of sodium hydride is added portion-wise.
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The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.
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One equivalent of benzyl bromide is then added dropwise.
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The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
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The reaction is carefully quenched with water.
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The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography to isolate (2R,3R)-3-(benzyloxy)butan-2-ol.
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Spectroscopic Data
| Spectroscopy | Expected Key Signals |
| ¹³C NMR | Signals corresponding to the four distinct butyl carbons, the benzyl CH₂ carbon, and the aromatic carbons of the benzyl group. |
| IR (Vapor Phase) | A broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of an O-H stretch, C-H stretching peaks around 3000-2850 cm⁻¹, and C-O stretching bands in the 1250-1000 cm⁻¹ region. |
| Mass Spec (GC-MS) | The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 180.1150, along with characteristic fragmentation patterns. |
Note: The actual spectra for the (2R,3R) enantiomer may show slight variations in chemical shifts due to the specific stereochemistry.
Biological Activity and Signaling Pathways
Currently, there is no publicly available research detailing the biological activity, mechanism of action, or any associated signaling pathways for (2R,3R)-3-(benzyloxy)butan-2-ol. Chiral alcohols and their derivatives are known to exhibit a range of biological activities, and enantiomers can have significantly different pharmacological and toxicological profiles.[7] Further research is required to elucidate the potential biological relevance of this specific compound in drug development or other scientific applications. The study of benzyl alcohol derivatives has shown some antibacterial activity, suggesting a potential area for future investigation.[8]
Conclusion
(2R,3R)-3-(benzyloxy)butan-2-ol, with CAS number 124338-52-9, is a chiral molecule with potential applications in synthetic chemistry. While a detailed experimental protocol for its synthesis is not explicitly documented, a reliable synthetic route can be proposed through the Sharpless asymmetric dihydroxylation of trans-2-butene followed by regioselective monobenzylation. Spectroscopic data for the general structure are available and provide a basis for characterization. A significant gap in knowledge exists regarding the biological activity of this compound, presenting an opportunity for future research in medicinal chemistry and drug discovery.
References
- 1. arctomsci.com [arctomsci.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
